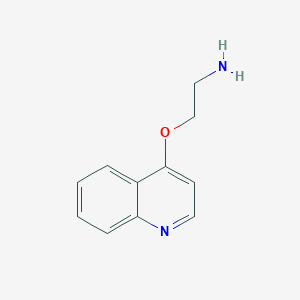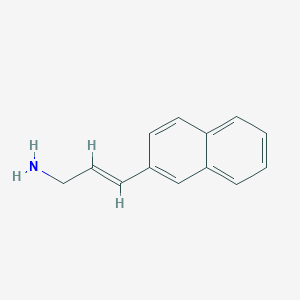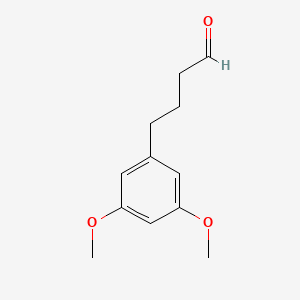
4-(3,5-Dimethoxyphenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dimethoxyphenyl)butanal is an organic compound with the molecular formula C12H16O4 It is characterized by the presence of a butanal group attached to a 3,5-dimethoxyphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxyphenyl)butanal can be achieved through the hydroformylation and hydrogenation of sinapyl alcohol. This process involves the use of cobalt and rhodium carbonyl complexes as catalysts. The reaction conditions typically include the use of carbon monoxide and hydrogen gases under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,5-Dimethoxyphenyl)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-(3,5-Dimethoxyphenyl)butanoic acid.
Reduction: 4-(3,5-Dimethoxyphenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dimethoxyphenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer research.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dimethoxyphenyl)butanal involves its interaction with various molecular targets. For example, in cancer research, it has been shown to interact with p68 RNA helicase, a member of the DEAD box family of RNA helicases. This interaction abrogates the β-catenin stimulated ATPase activity of p68, leading to the inhibition of tumor growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)butanal
- 3-Hydroxy-2-(4-hydroxy-3,5-dimethoxybenzyl)propanal
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
Uniqueness
4-(3,5-Dimethoxyphenyl)butanal is unique due to its specific structural features, such as the presence of both methoxy groups and an aldehyde group on the phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-(3,5-dimethoxyphenyl)butanal |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-10(5-3-4-6-13)8-12(9-11)15-2/h6-9H,3-5H2,1-2H3 |
InChI-Schlüssel |
MLNUANVAFBVMEV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCCC=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



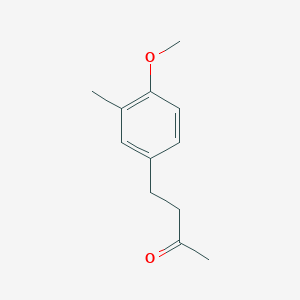
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)

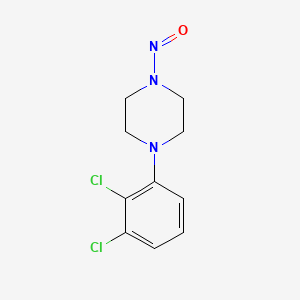


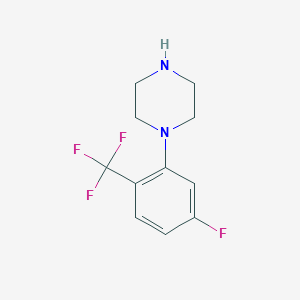
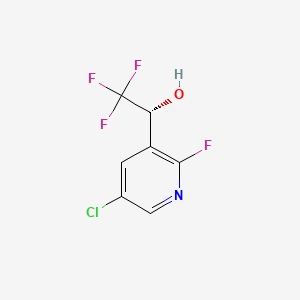
![Methyl({[4-(pyridin-2-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13611219.png)
